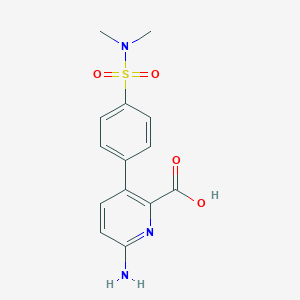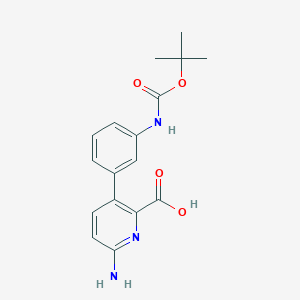
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-BOC-aminophenyl)picolinic acid (6-BAPA) is a compound that has been used in various scientific research applications due to its unique properties. 6-BAPA is a derivative of picolinic acid and is composed of both a carboxylic acid and an amino group. The BOC (t-butyloxycarbonyl) group is attached to the amino group of 6-BAPA, which gives the compound its unique properties. 6-BAPA is a white, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. In biochemical studies, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and activity of various cellular components, such as DNA and RNA. In physiological studies, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the effects of various drugs on the body. In laboratory experiments, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the properties of various compounds and to synthesize new compounds.
作用機序
The mechanism of action of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is not fully understood. However, it is thought to interact with various proteins and enzymes in the body. It is believed that 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% binds to certain proteins and enzymes, which then modulates their activity. This modulation of activity can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% are not fully understood. However, it is known that 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects. For example, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been shown to modulate the activity of enzymes involved in the metabolism of drugs, resulting in an increased or decreased effect of the drug. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been shown to modulate the activity of proteins involved in cell signaling, resulting in changes in cell behavior.
実験室実験の利点と制限
The use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. One advantage is that it is a versatile compound that can be used to study a variety of biochemical and physiological processes. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
The use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in scientific research is an area that is still being explored. There are several potential future directions for research involving 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95%. One potential direction is to further explore its mechanism of action and its effects on various proteins and enzymes. In addition, further research could be conducted to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in drug development and to study its interactions with other compounds. Another potential direction is to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in medical applications, such as in the treatment of various diseases. Finally, further research could be conducted to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in biotechnology and other industrial applications.
合成法
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method is to react pyridine with 4-bromo-3-nitrobenzaldehyde in the presence of a base. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a white solid. Another method involves the reaction of 4-bromo-3-nitrobenzaldehyde and pyridine in the presence of a strong acid. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a yellow solid. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can also be synthesized from the reaction of 4-bromo-3-nitrobenzaldehyde and pyridine in the presence of a strong base. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a white solid.
特性
IUPAC Name |
6-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)12-8-9-13(18)20-14(12)15(21)22/h4-9H,1-3H3,(H2,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANHRYWQYXDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-BOC-aminophenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)
![5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415947.png)

![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)
![4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415974.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)

